3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, also known as CECB, is a chemical compound that has been widely studied in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for various biomedical applications.
作用机制
The mechanism of action of 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been found to inhibit the growth and migration of cancer cells.
实验室实验的优点和局限性
3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is also soluble in a variety of solvents, which makes it easy to use in different experimental systems. However, 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has some limitations as well. It is a highly reactive compound that can react with other chemicals in the experimental system, which can lead to false results. In addition, 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has a relatively short half-life, which can limit its effectiveness in some experimental systems.
未来方向
There are several future directions for research on 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. One potential area of study is the development of 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide-based drugs for the treatment of inflammatory diseases and cancer. Another potential area of research is the investigation of the molecular mechanisms underlying 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide's effects on inflammation and cancer. Additionally, 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide could be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new synthesis methods for 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide could lead to improved yields and purities, which could facilitate its use in future research.
合成方法
The synthesis of 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction of 3-chloro-4-ethoxybenzoic acid with 6-acetyl-2H-chromen-2-one in the presence of thionyl chloride and triethylamine. The resulting product is then treated with benzoyl chloride to obtain 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. The purity and yield of 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide can be improved by recrystallization from a suitable solvent such as ethanol.
科学研究应用
3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antitumor activities. 3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-chloro-4-ethoxy-N-(2-oxochromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-2-23-16-6-3-12(10-14(16)19)18(22)20-13-5-7-15-11(9-13)4-8-17(21)24-15/h3-10H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSVFIMGBWITCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。